1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is complex. It includes a benzyl group attached to a urea group, which is further connected to a phenyl group. This phenyl group is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure: Compounds with boric acid ester intermediates, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules, are synthesized through multi-step substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures. Density Functional Theory (DFT) is used for further molecular structure calculations, indicating consistency between the DFT-optimized molecular structures and the crystal structures determined by X-ray diffraction. This research highlights the importance of conformational and crystallographic analyses in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Potential Applications
Anticancer Activity
Urea derivatives, such as N-(Phenylcarbamoyl)Benzamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating the potential for structural modification to enhance pharmacological activity. Activity prediction and ADMET prediction tools are employed to assess their potential as anticancer drug candidates, indicating promising results against specific cancer cell lines (Purwanto et al., 2020).
Antioxidant and Antimicrobial Activities
Research into the synthesis of new compounds, including urea derivatives and their evaluation for antioxidant and antimicrobial activities, underscores the versatility of these chemical structures in therapeutic applications. These studies involve the development of compounds with specific substituents and the assessment of their biological activities, highlighting the potential for urea derivatives in treating various diseases (George et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes . The role of these targets is to facilitate the formation of pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This interaction results in changes to the chemical structure of the target molecules.
Biochemical Pathways
The compound’s borylation activity suggests it may influence pathways involving the synthesis of boronic acids and their derivatives .
Result of Action
Its role in the formation of pinacol benzyl boronate suggests it may contribute to the synthesis of boronic acids and their derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. For instance, the compound is insoluble in water but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place under inert gas .
Biochemical Analysis
Biochemical Properties
This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes .
Molecular Mechanism
It’s known that it can participate in borylation reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)23-18(24)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICAHXVTFTLSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657182 | |
Record name | N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874290-98-9 | |
Record name | N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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